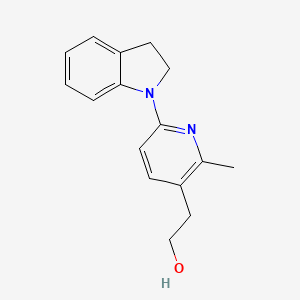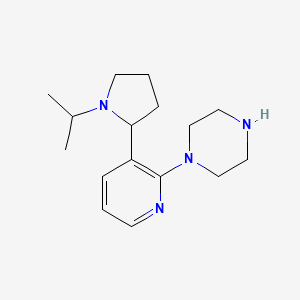
1-(3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-yl)piperazine is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a piperazine ring
Preparation Methods
The synthesis of 1-(3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-yl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1-isopropylpyrrolidine with 2-bromopyridine to form an intermediate, which is then reacted with piperazine under specific conditions to yield the final product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-yl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
1-(3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-yl)piperazine can be compared with other similar compounds, such as:
1-(3-(1-Isobutylpyrrolidin-2-yl)pyridin-2-yl)piperazine: This compound has a similar structure but with an isobutyl group instead of an isopropyl group, which may lead to different biological activities.
1-(2-Pyridinyl)piperazine: This compound lacks the pyrrolidine ring, making it structurally simpler but potentially less versatile in its applications
Properties
Molecular Formula |
C16H26N4 |
|---|---|
Molecular Weight |
274.40 g/mol |
IUPAC Name |
1-[3-(1-propan-2-ylpyrrolidin-2-yl)pyridin-2-yl]piperazine |
InChI |
InChI=1S/C16H26N4/c1-13(2)20-10-4-6-15(20)14-5-3-7-18-16(14)19-11-8-17-9-12-19/h3,5,7,13,15,17H,4,6,8-12H2,1-2H3 |
InChI Key |
HALIMDBSNZYMLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCC1C2=C(N=CC=C2)N3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


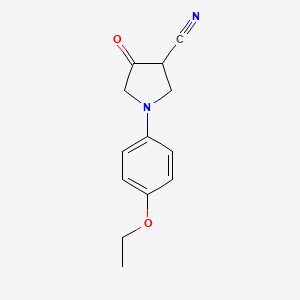
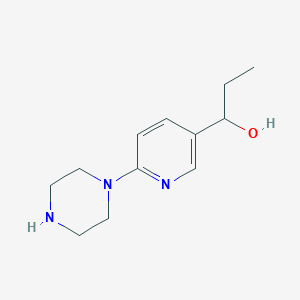
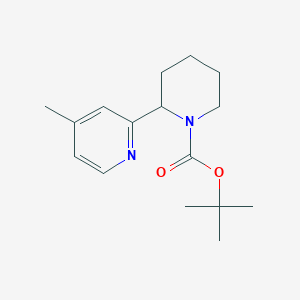
![6-Chloro-2-(4-chlorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B15058406.png)
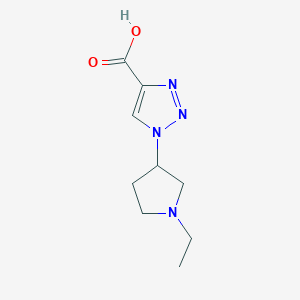

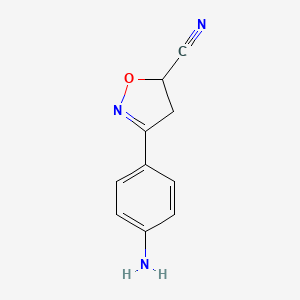
![3-Benzyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B15058427.png)
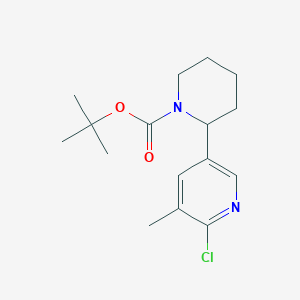
![2-(Trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15058442.png)
![6-Isopropyl-3-(4-methoxybenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B15058454.png)
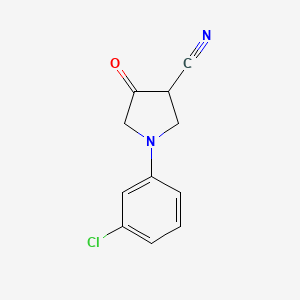
![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-methylpropanamide](/img/structure/B15058488.png)
